N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-phenoxyacetamide
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Overview
Description
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-phenoxyacetamide is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, methoxy groups, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-phenoxyacetamide typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with 2-phenoxyacetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-phenoxyacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can interact with cellular proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxy and phenoxyacetamide moieties may enhance the compound’s binding affinity to its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrocinnamic acid: Similar in structure but with a cinnamic acid moiety instead of a phenoxyacetamide group.
N-[(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2,4-dinitroaniline: Contains additional nitro groups and a different amine moiety.
4-amino-N-[[5-(2,4-dimethyl-5-nitrophenyl)-2-furanyl]methylideneamino]-1,2,5-oxadiazole-3-carboxamide: Features a furanyl and oxadiazole moiety.
Uniqueness
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6/c1-24-15-8-12(14(20(22)23)9-16(15)25-2)10-18-19-17(21)11-26-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,21)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBAASPMEHBYMK-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC(=O)COC2=CC=CC=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/NC(=O)COC2=CC=CC=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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